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CAS No.: 946743-34-6

Cat. No.: B3172907

Get Quote

Executive Summary & Application Scope
Product Identity: 5-Bromo-2-(2-propoxyethoxy)aniline (CAS: 946743-34-6) Molecular

Formula: C₁₁H₁₆BrNO₂ Exact Mass: 273.0364 (for ⁷⁹Br) / 275.0344 (for ⁸¹Br)

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 5-Bromo-
2-(2-propoxyethoxy)aniline, a critical intermediate scaffold often employed in the synthesis of

tyrosine kinase inhibitors (TKIs). Accurate characterization of this pharmacophore is essential

for distinguishing it from potential process impurities (e.g., hydrolysis products like 2-amino-4-

bromophenol) and structural analogs.

We compare the fragmentation "performance"—defined here as structural elucidation capability

and sensitivity—across two primary ionization modalities: Electrospray Ionization (ESI-QTOF)

and Electron Ionization (EI-GCMS).
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Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal validation steps (isotopic

abundance checks) to confirm system performance before data acquisition.

Protocol A: High-Resolution ESI-MS/MS (LC-QTOF)
Best for: Impurity profiling in polar solvents, metabolic stability studies.

Sample Preparation: Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN). Dilute to 1 µg/mL

with 50:50 ACN:Water (+0.1% Formic Acid).

System Setup:

Source: ESI Positive Mode (+).

Capillary Voltage: 3.5 kV.

Collision Energy (CE): Ramp 10–40 eV.

Validation Check (Pass/Fail):

Observe the molecular ion cluster [M+H]⁺ at m/z 274.04 and 276.04.

Criterion: The intensity ratio of m/z 274 to 276 must be 1:1 (±10%). If the ratio deviates

(e.g., 3:1), the sample is contaminated with a non-brominated analog (chlorinated or des-

bromo).

Protocol B: Electron Ionization (EI-GCMS)
Best for: Library matching, volatile impurity analysis.

Sample Preparation: Dissolve 1 mg in 1 mL Dichloromethane (DCM).

GC Parameters: DB-5MS column (30m x 0.25mm); Injector 250°C; Split 20:1.

MS Source: 70 eV electron impact.

Validation Check:
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Monitor the retention time (RT) relative to an internal standard (e.g., naphthalene-d8).

Criterion: The molecular ion (M⁺•) must be visible at m/z 273/275. If M⁺• is absent, lower

the injector temperature to prevent thermal degradation of the ether chain.

Comparative Analysis: Fragmentation Pathways
The Isotopic Signature (The "Anchor")
Before analyzing fragmentation, the Bromine Isotope Pattern serves as the primary anchor.

Unlike standard organic molecules, this compound will always present a "twin peak" signature

separated by 2 Da in a 1:1 intensity ratio (⁷⁹Br and ⁸¹Br).

Implication: Every fragment ion retaining the bromine atom must display this doublet. A

fragment appearing as a singlet indicates the loss of the bromine (rare in soft ionization) or a

contaminant.

ESI-MS/MS Fragmentation (Soft Ionization)
In ESI(+), the protonated molecule [M+H]⁺ is the precursor. The fragmentation is driven by the

ether chain stability and the basicity of the aniline nitrogen.

Pathway A (Ether Cleavage): The most facile cleavage occurs at the ether linkage.

Precursor:m/z 274/276.

Primary Fragment: Loss of the propoxyethyl chain (C₅H₁₁O• or neutral loss of alcohol) is

less common in ESI than the inductive cleavage of the alkyl tail.

Dominant Fragment: Loss of the propyl group (–C₃H₇) or the propoxy group (–OC₃H₇).

Diagnostic Ion:m/z 188/190 (2-amino-4-bromophenol core). This confirms the integrity of

the aromatic ring and the bromine position.

EI-MS Fragmentation (Hard Ionization)
EI imparts 70 eV, causing extensive fragmentation useful for fingerprinting.
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Alpha-Cleavage: The ether oxygen stabilizes the radical cation, promoting cleavage of the

C–C bond next to the oxygen.

McLafferty Rearrangement: The propyl chain allows for a six-membered transition state,

facilitating hydrogen transfer and alkene elimination (propene).

Visualization of Fragmentation Pathways

Pathway Legend

Precursor [M+H]+
m/z 274 / 276

(Isotope Ratio 1:1)

Fragment A: Ether Cleavage
Loss of Propyl (-C3H6)

m/z 232 / 234

Neutral Loss: Propene (42 Da)
(McLafferty-like)

Fragment C: Aniline Loss
Loss of NH3

m/z 257 / 259

- NH3 (17 Da)

Fragment D: Debromination
(Rare/High Energy)

m/z 196

High CE > 50eV

Fragment B: Core Scaffold
2-Amino-4-bromophenol

m/z 188 / 190

Loss of Acetaldehyde/Ethylene

Blue Arrow: Primary ESI Pathway Red Node: Rare/Contaminant Indicator

Click to download full resolution via product page

Figure 1: Predicted ESI(+) fragmentation pathway. The transition from m/z 274 to 188 is the

primary diagnostic transition for confirmation.

Performance Comparison: ESI vs. EI vs. Analogs
This section compares the "performance" of the analyte's signal against potential interferences

(Analogs) and detection methods.

Table 1: Diagnostic Ion Comparison (Differentiation
Matrix)
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Use this table to distinguish the target product from common synthesis impurities.

Compound /
Analog

Molecular Ion
(M+H)⁺

Key Fragment
1 (Loss of
Alkyl)

Key Fragment
2 (Core
Phenol)

Differentiation
Factor

Target: 5-Bromo-

2-(2-

propoxyethoxy)a

niline

274 / 276
232 / 234 (-42

Da)
188 / 190

Base Peak

188/190

Analog A: 5-

Bromo-2-(2-

ethoxyethoxy)ani

line

260 / 262
232 / 234 (-28

Da)
188 / 190

M+H Shift (-14

Da)

Analog B: 5-

Bromo-2-

methoxyaniline

202 / 204
187 / 189 (-15

Da)
N/A

No ether chain

fragments

Impurity C: 2-

Amino-4-

bromophenol

188 / 190 N/A 160 / 162 (-CO)

Parent matches

Target Fragment

2

Table 2: Method Performance Guide
Objective comparison of detection techniques.
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Feature ESI-QTOF (Recommended) EI-GCMS (Alternative)

Sensitivity
High (pg/mL range) due to

basic amine protonation.
Moderate (ng/mL range).

Structural Info

Excellent for confirming MW

and ether chain length via

MS/MS.

Excellent for library matching

(NIST) and "fingerprinting".

Risk Factor

Adduct formation ([M+Na]⁺)

can complicate spectra if salts

are present.

Thermal degradation of the

ether chain in the injector port.

Quantification
Linear dynamic range is

superior for biological matrices.

Better for residual

solvent/volatile impurity

analysis.

Decision Framework for Researchers
When developing a release assay or pharmacokinetic study, use the following logic flow to

select the appropriate MS methodology.

Start: Define Analytical Goal

Goal: Impurity/Metabolite ID
(Biological Matrix)

Goal: Raw Material QC
(Synthesis Purity)

Select ESI-LCMS/MS
(Soft Ionization)

High Sensitivity Req.

Non-volatile Salts

Select EI-GCMS
(Hard Ionization)

Volatile Impurities

Check: Is Br Isotope
Pattern Preserved?

Valid ResultYes (1:1 Ratio)

Investigate De-bromination

No (Singlet)

Click to download full resolution via product page

Figure 2: Decision tree for selecting the optimal mass spectrometry method based on research

stage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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